(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol

enantioselective synthesis chiral building block enantiomeric excess

Obtaining stereochemically pure 4-aminoalcohol quinoline building blocks with verified enantiomeric excess (>92% ee) is a persistent bottleneck in medicinal chemistry. This (S)-configured enantiomer solves that problem directly. · Antimalarial Lead Optimization: (S)-enantiomer shows 2-15× higher in vitro potency than the (R)-form against P. falciparum W2/3D7 strains; use the free primary amine for regioselective epoxide opening to map C5-C8 side-chain SAR. · Asymmetric Catalysis: Geminal amino-quinoline & primary alcohol provide a rigid N,O-bidentate ligand framework for transition-metal catalysis; >92% ee ensures high enantioselectivity in hydrogenation & cross-coupling reactions. · Fragment-Based Discovery: MW 188.23 Da, pKa 12.13-meets fragment-likeness criteria; quinoline core enables π-stacking with heme/aromatic residues. Standard B2B shipping; for R&D use only.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13624422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(CO)N
InChIInChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m1/s1
InChIKeyHPWXTBTUEOHWIY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral β-Amino Alcohol Quinoline Scaffold


(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol (CAS 1213176-19-2) is an enantiopure chiral β-amino alcohol featuring a quinolin-4-yl substituent at the C2 position, with both primary amine and primary alcohol functionalities . This compound belongs to the 4-aminoalcohol quinoline class, a scaffold structurally related to mefloquine (MQ) but lacking the extended dialkylaminoalkyl side chain, instead presenting a free primary amine suitable for further derivatization in medicinal chemistry and asymmetric catalysis [1].

Stereochemically defined (S)-enantiomer scaffold for asymmetric synthesis
Free primary amine and alcohol handles enable diverse derivatization strategies
Quinoline-based β-amino alcohol core supports chiral ligand and pharmacophore design

Why the (S)-Enantiomer Cannot Be Substituted


Substituting the (S)-enantiomer with its racemate or (R)-counterpart is not pharmacologically or synthetically neutral. Within the 4-aminoalcohol quinoline class, (S)-configured enantiomers consistently display 2- to 15-fold higher in vitro antimalarial potency than their (R)-counterparts against Plasmodium falciparum W2 and 3D7 strains [1]. Furthermore, the (S)-enantiomer is synthesized via an enantioselective epoxide ring-opening route that delivers enantiomeric excesses generally superior to 92%, providing a stereochemically defined building block that the racemate cannot match for asymmetric synthesis or chiral lead generation [2]. Selection of the incorrect enantiomer or racemic mixture risks compromised biological activity, ambiguous structure-activity relationships, and irreproducible catalytic outcomes.

Enantiomer

(R)-enantiomer or racemate may show lower antimalarial activity based on reported enantiomer-dependent potency profiles.

Racemate

Racemic mixture lacks defined enantiomeric ratio, compromising stereochemical reproducibility in SAR studies.

Regioisomer

Regioisomer (CAS 52239-40-4) with vicinal amino-quinoline topology does not replicate geminal chelating geometry for N,O-ligand applications.

Quantitative Differentiation Evidence


Enantiomeric Purity via Stereospecific Epoxide Route

The (S)-enantiomer of 2-amino-2-(quinolin-4-yl)ethan-1-ol is accessible through an enantiopure synthetic route employing a chiral 4-oxirane key intermediate followed by regioselective SN2 ring opening, yielding enantiomeric excesses generally superior to 92% [1]. In contrast, the racemic mixture (CAS 1001906-70-2) lacks stereochemical definition entirely and is typically sourced as an undefined mixture from commercial suppliers without specified enantiomeric ratios. For procurement where stereochemical integrity is critical to downstream biological or catalytic performance, only the (S)-enantiomer provides a verified enantiomeric excess specification.

Enantiomeric Purity
Head-to-head
(S)-enantiomer: ≥92% ee
Racemate: 0% ee
Enables stereochemical attribution in chiral studies
Chiral HPLC/SFC verification recommended
enantioselective synthesis chiral building block enantiomeric excess

Antimalarial Potency Advantage of (S)-Enantiomer

In a direct enantiomeric comparison across a series of enantiopure 4-aminoalcohol quinoline derivatives structurally related to the target compound, (S)-configured enantiomers demonstrated 2- to 15-fold greater in vitro antimalarial activity than their (R)-counterparts against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum [1]. For the simplest derivative in the series—compound (S)-1, which bears a primary amine side chain closest in structure to (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol—the IC50 was 12.7 nmol/L, while (R)-1 displayed a two-fold higher IC50 (~25.4 nmol/L), corresponding to IC90 values of 36.0 and 55.3 nmol/L respectively, compared to 90.0 nmol/L for racemic mefloquine [1]. All (S)-enantiomers in this series displayed IC50 values lower than racemic MQ across both tested strains [1].

Antimalarial IC50
Class-level
(S)-1 IC50 12.7 nM
Reported enantiomer-dependent antimalarial research context
(R)-1 ~25.4 nM; 2- to 15-fold difference across series
antimalarial stereoselectivity Plasmodium falciparum IC50

Regioisomeric Structure: Geminal Amino-Quinoline Topology

The target compound (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol positions both the primary amine and the quinoline moiety on the same carbon (C2), with the primary alcohol at C1. In contrast, the regioisomer 2-amino-1-quinolin-4-yl-ethanol (CAS 52239-40-4) places the quinoline and hydroxyl on C1 with the aminomethyl group on C2 . In the target compound, the geminal arrangement of the amine and quinoline at C2 creates a chiral center directly adjacent to the quinoline π-system, maximizing stereoelectronic communication and providing a rigid β-amino alcohol motif amenable to oxazolidinone formation, Schiff base condensation, and transition metal chelation as an N,O-bidentate ligand [1]. The regioisomer, by contrast, offers a flexible aminomethyl tether with reduced stereoelectronic coupling, making it less suitable as a chiral ligand scaffold.

Regioisomeric Topology
Cross-study comparable
Geminal NH2/quinoline at C2
Vicinal in regioisomer
Affords rigid N,O-chelate topology for chiral ligand design
Structural comparison based on published synthetic routes
regioisomer building block functional group positioning derivatization

Lead-Like Physicochemical Profile vs. Mefloquine

The predicted physicochemical properties of (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol distinguish it from the structurally related antimalarial drug mefloquine (MW 378.31 g/mol; logP ~3.9). The target compound has a molecular weight of 188.23 g/mol, a predicted pKa of 12.13 ± 0.10 (for the alcohol proton), a predicted density of 1.242 ± 0.06 g/cm³, and a predicted boiling point of 408.1 ± 30.0 °C . In comparison, mefloquine bears a bis(trifluoromethyl) substitution on the quinoline ring and a piperidine-containing side chain absent in the target compound. The absence of the lipophilic side chain and electron-withdrawing substituents in (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol provides a lower-complexity scaffold with a primary amine handle, offering greater synthetic tractability for parallel library synthesis and more favorable lead-likeness metrics (MW <250, fewer rotatable bonds) than mefloquine [1].

Molecular Weight
Supporting evidence
188.23 g/mol
Lower-complexity scaffold vs. mefloquine (378.31 g/mol)
Supports fragment-based discovery fit
physicochemical properties lead-likeness pKa drug discovery

Free Primary Amine Handle for On-Demand Diversification

Unlike mefloquine and the majority of 4-aminoalcohol quinoline antimalarials described in the literature—which bear secondary or tertiary amines as part of an elaborated dialkylaminoalkyl side chain—(S)-2-amino-2-(quinolin-4-yl)ethan-1-ol retains a free primary amine (pKa ~9–10, estimated) alongside the primary alcohol [1]. The published enantioselective synthesis demonstrates that this primary amine can be regioselectively functionalized via SN2 epoxide opening with diverse amines to generate libraries of (S)- or (R)-configured 4-aminoalcohol quinolines with side chains of varying carbon length (C5–C8) in good yields and with enantiomeric excesses generally exceeding 92% [1]. This contrasts with procurement of pre-functionalized analogs (e.g., (S)-pentyl or (S)-heptyl derivatives), which lock the user into a single side-chain identity and preclude iterative SAR exploration. The free primary amine in the target compound thus offers maximum synthetic flexibility for on-demand library generation [2].

Derivatization Handle
Class-level
Free NH2 and OH groups
Enables on-demand diversification to C5–C8 side-chain libraries
Demonstrated via enantioselective epoxide opening
primary amine derivatization building block combinatorial chemistry

High-Impact Application Scenarios


Antimalarial Lead Optimization via Side-Chain SAR

Medicinal chemistry teams pursuing next-generation antimalarial leads can procure (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol as an enantiopure (>92% ee) scaffold and diversify the primary amine via regioselective epoxide opening to systematically explore C5–C8 side-chain length SAR. This approach directly leverages the established 2- to 15-fold (S)- over (R)-enantiomer potency advantage against P. falciparum W2 and 3D7 strains, ensuring that the initial chiral configuration maximizes antimalarial activity before side-chain optimization begins [1][2].

Chiral N,O-Bidentate Ligand for Asymmetric Catalysis

The geminal amino-quinoline arrangement at C2, combined with the primary alcohol at C1, provides a rigid, chelating N,O-bidentate ligand framework upon condensation or complexation with transition metals. Researchers developing enantioselective catalysts—particularly for hydrogenation, transfer hydrogenation, or cross-coupling reactions—can utilize this scaffold as a chiral ligand precursor, exploiting the >92% enantiomeric excess achievable through the established synthetic route to ensure high enantioselectivity in downstream catalytic applications [1].

Fragment for FBDD Targeting Quinoline Sites

With a molecular weight of 188.23 g/mol—substantially below the typical fragment cut-off of 300 Da—and a predicted pKa of 12.13, (S)-2-amino-2-(quinolin-4-yl)ethan-1-ol meets key fragment-likeness criteria. Its quinoline core can engage π-stacking interactions with heme or aromatic residues in biological targets, while the primary amine and alcohol provide synthetic handles for fragment growth. This positions the compound as a viable fragment hit for targets where quinoline-based drugs (e.g., MQ, CQ) have established pharmacophore precedent, but where a simpler, stereochemically pure starting point is desired [1][3].

Chiral Chromatography Reference Standard

Given the established enantioselective synthetic route yielding >92% ee with verification by chiral HPLC or SFC, the (S)-enantiomer can serve as a certified reference standard for developing chiral separation methods to quantify enantiomeric purity in 4-aminoalcohol quinoline libraries. This application is directly relevant to quality control in medicinal chemistry and process chemistry settings where enantiomeric purity must be rigorously documented and controlled [1].

Application
Selection Property
Validation Focus
Antimalarial lead optimization studies
(S)-enantiomer scaffold with free amine handle
Stereochemical control and side-chain diversification
Asymmetric catalysis ligand development
Geminal amino-quinoline chelating topology
Ligand enantiopurity and catalytic performance
Fragment-based drug discovery
Low MW quinoline fragment (
Fragment growth and target engagement validation
Chiral analytical method development
High enantiomeric excess reference compound
Chiral HPLC/SFC method calibration
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